(tert-Butylperoxy)(chloro)diethylsilane

CAS No.: 54710-50-8

Cat. No.: VC20645554

Molecular Formula: C8H19ClO2Si

Molecular Weight: 210.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54710-50-8 |

|---|---|

| Molecular Formula | C8H19ClO2Si |

| Molecular Weight | 210.77 g/mol |

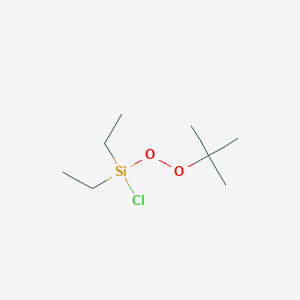

| IUPAC Name | tert-butylperoxy-chloro-diethylsilane |

| Standard InChI | InChI=1S/C8H19ClO2Si/c1-6-12(9,7-2)11-10-8(3,4)5/h6-7H2,1-5H3 |

| Standard InChI Key | WIGYIOFNQXMETP-UHFFFAOYSA-N |

| Canonical SMILES | CC[Si](CC)(OOC(C)(C)C)Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of (tert-Butylperoxy)(chloro)diethylsilane consists of a silicon atom bonded to two ethyl groups, one chloro group, and a tert-butylperoxy moiety. This configuration confers dual reactivity: the chloro group enables nucleophilic substitutions, while the peroxide group facilitates radical-mediated transformations. Similar silane derivatives, such as tert-butylchlorodimethylsilane, exhibit molecular weights in the range of 150–250 g/mol, suggesting that (tert-Butylperoxy)(chloro)diethylsilane likely falls within this spectrum .

Synthetic Pathways and Industrial Feasibility

Catalytic Rearrangement Strategies

Industrial synthesis of tert-butyl-substituted silanes often employs Lewis acid-catalyzed rearrangements. For example, the preparation of t-butyldimethylsilane involves reacting tert-butylchlorodimethylsilane with methyldichlorosilane in the presence of zinc chloride or aluminum chloride at 35–45°C . This method achieves high conversion rates (>99%) and purity (>99.9%) through optimized rectification processes using structured ceramic or glass packing materials in rectifying towers (7–11 m height, 45–55 cm diameter) .

By analogy, (tert-Butylperoxy)(chloro)diethylsilane could be synthesized via a similar pathway, substituting methyldichlorosilane with diethylsilane and incorporating tert-butyl hydroperoxide as the peroxide source. The absence of tetrahydrofuran (THF) in these processes avoids azeotrope formation, enhancing scalability .

Purification and Yield Optimization

Rectification parameters critically influence product purity. For tert-butylsilanes, fractions collected at 81–83°C under atmospheric distillation yield high-purity products . Applied to (tert-Butylperoxy)(chloro)diethylsilane, similar distillation conditions would likely separate it from byproducts like methyltrichlorosilane, given differences in boiling points induced by the bulkier tert-butylperoxy group.

Reactivity and Mechanistic Behavior

Radical Initiation Pathways

The tert-butylperoxy group decomposes upon heating or UV exposure, generating tert-butoxy radicals () . These radicals initiate chain reactions in polymerization systems, such as the crosslinking of polyethylene or silicone rubber. For instance, di(tert-butylperoxyisopropyl)benzene—a structurally analogous peroxide—serves as a crosslinking agent for chlorinated polyethylene and ethylene-vinyl acetate copolymers, requiring only two-thirds the dosage of conventional initiators like dicumyl peroxide (DCP) .

In (tert-Butylperoxy)(chloro)diethylsilane, radical generation could facilitate silicone rubber vulcanization or graft copolymer synthesis. The chloro group’s presence may further enable covalent bonding to inorganic substrates, enhancing composite material performance.

Nucleophilic Substitution Reactions

The chloro group’s electrophilic silicon center is susceptible to nucleophilic attack by alcohols, amines, or Grignard reagents. This reactivity is exploited in functionalizing silanes for surface coatings or coupling agents. For example, substituting the chloro group with methoxy or amino groups could tailor the compound’s hydrophobicity or adhesion properties.

Industrial and Material Science Applications

Polymer Crosslinking and Vulcanization

Peroxide-containing silanes are pivotal in polymer modification. Di(tert-butylperoxyisopropyl)benzene, for instance, crosslinks ethylene propylene diene monomer (EPDM) and nitrile rubber with minimal odour emission . By extension, (tert-Butylperoxy)(chloro)diethylsilane could offer similar benefits in silicone rubber vulcanization, where its silane backbone may improve compatibility with silica fillers, enhancing mechanical properties.

Hybrid Material Synthesis

The dual functionality of (tert-Butylperoxy)(chloro)diethylsilane makes it a candidate for synthesizing hybrid organic-inorganic materials. The chloro group could anchor the molecule to metal oxides (e.g., TiO₂ or SiO₂), while the peroxide moiety initiates polymerization of surrounding monomers, creating reinforced nanocomposites.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume